Axitinib is a potent and selective small molecule tyrosine kinase inhibitor primarily targeting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). It is primarily used in the treatment of advanced renal cell carcinoma, particularly after the failure of one prior systemic therapy. The compound is marketed under the brand name Inlyta and is known for its ability to inhibit angiogenesis, tumor growth, and metastasis, making it a critical therapeutic agent in oncology .
The synthesis of axitinib involves multiple steps, prominently featuring palladium-catalyzed coupling reactions. Two major synthetic routes are commonly employed:
The synthesis typically requires specific conditions such as temperature control (90°C to 125°C) and careful selection of solvents like N,N-dimethylformamide. The use of ligands such as o-phenylenediamine further optimizes reaction efficiency .
Axitinib has a complex molecular structure characterized by the following details:
The structural formula reveals a benzamide core with an indazole moiety linked to a pyridine derivative, which is essential for its activity against VEGFRs.
Axitinib primarily acts through competitive inhibition of VEGFRs, blocking the phosphorylation process essential for receptor activation. This inhibition leads to reduced angiogenesis and tumor progression.
The compound's mechanism involves binding to the ATP-binding site of VEGFRs, effectively preventing downstream signaling pathways that promote tumor growth and vascularization .
Axitinib functions as a selective inhibitor of vascular endothelial growth factor receptors. By inhibiting these receptors, axitinib disrupts angiogenesis—an essential process for tumor growth and metastasis.
Clinical studies have demonstrated that axitinib significantly prolongs progression-free survival in patients with advanced renal cell carcinoma compared to other treatments .
Forced degradation studies indicate that axitinib maintains integrity under various stress conditions, making it suitable for pharmaceutical formulations .
Axitinib is primarily used in clinical settings for:
Ongoing studies are exploring its potential applications in combination therapies and its effects on other solid tumors .
The development of axitinib (AG-013736) emerged from efforts to overcome limitations of first-generation vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs). Prior agents like sorafenib and sunitinib exhibited broader multi-kinase inhibition profiles, leading to off-target toxicities and suboptimal VEGF pathway blockade [1] [8]. Axitinib was engineered as a potent second-generation TKI with enhanced selectivity for VEGFR-1, -2, and -3, driven by structural optimization of the indazole scaffold. Its molecular design enables competitive binding to the intracellular ATP-binding site of VEGFRs, stabilizing inactive conformations with picomolar affinity (IC₅₀ values: VEGFR-1: 0.1 nM; VEGFR-2: 0.2 nM; VEGFR-3: 0.1–0.3 nM) [1] [5] [8].
Structural Innovations:
Kinase Selectivity Profile:Axitinib’s selectivity minimizes off-target effects on kinases like FGFR or FLT-3, which are associated with adverse events such as myelosuppression [1] [8]. The table below contrasts axitinib’s selectivity with first-generation TKIs:
Table 1: Kinase Inhibition Profiles of Axitinib vs. Other VEGFR-TKIs (IC₅₀ in nM) [1] [8]
Kinase Target | Axitinib | Sunitinib | Sorafenib | Pazopanib |
---|---|---|---|---|
VEGFR-1 | 0.1 | 10 | NA | 10 |
VEGFR-2 | 0.2 | 10 | 90 | 30 |
VEGFR-3 | 0.1–0.3 | 10 | 20 | 47 |
PDGFR-β | 1.6 | 10 | 50–60 | 84 |
c-KIT | 1.7 | 13 | 68 | 74 |
FLT-3 | >1000 | 1–10 | 46 | >1000 |
Pharmacokinetic Rationale:
Axitinib represents a paradigm shift in anti-angiogenic therapy by validating the "selective VEGFR blockade" hypothesis. Preclinical models demonstrated its unique ability to normalize tumor vasculature through:
Clinical Validation in Angiogenesis-Driven Cancers:Phase II trials established axitinib’s efficacy in hypervascular tumors beyond renal cell carcinoma (RCC):
Overcoming Resistance in Sequential Therapy:As a second-line RCC therapy, axitinib extended median PFS to 6.7 months vs. 4.7 months for sorafenib (AXIS trial), attributed to:
Emerging Applications:
Table 2: Clinically Relevant Axitinib Formulations and Combination Therapies [2] [8] [10]
Application | Formulation/Regimen | Key Mechanism | Development Status |
---|---|---|---|
Advanced RCC | Axitinib + pembrolizumab | PD-1 inhibition enhanced by VEGF suppression | FDA-approved |
wAMD | OTX-TKI (axitinib implant) | Sustained VEGFR inhibition in retinal tissue | Phase II |
HCC | Axitinib + avelumab | Immune checkpoint blockade + angiogenesis inhibition | Phase Ib |
TACE-refractory HCC | Axitinib + radiotherapy | VEGF radiosensitization | Phase I/II |
Compound Names Mentioned: Axitinib, Sorafenib, Sunitinib, Pazopanib, Bevacizumab, Nivolumab, Pembrolizumab, Avelumab.
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4